2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo-
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Overview
Description
2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo- is a heterocyclic organic compound that belongs to the pyran family Pyrans are six-membered oxygen-containing rings with varying degrees of saturation This specific compound features a carboxaldehyde group at the 4-position, a methyl group at the 3-position, and an oxo group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the oxa-6π-electrocyclization of dienones, which forms the pyran ring structure . This reaction is often catalyzed by acids or bases and requires specific temperature and solvent conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The methyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products Formed
Oxidation: Formation of 2H-Pyran-4-carboxylic acid, 3-methyl-2-oxo-.
Reduction: Formation of 2H-Pyran-4-carboxaldehyde, 3-methyl-2-hydroxy-.
Substitution: Formation of various substituted pyran derivatives depending on the electrophile used.
Scientific Research Applications
2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo- involves its interaction with specific molecular targets and pathways. For instance, it can activate caspases-3, -8, and -9, which are involved in the apoptotic pathway . This activation leads to programmed cell death, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-2-carboxaldehyde, 3,4-dihydro-2,5-dimethyl-: Similar structure but with different substituents.
Methyl 2-oxo-2H-pyran-3-carboxylate: Another pyran derivative with a carboxylate group.
3,4-Dihydro-2H-pyran-2-carboxaldehyde:
Uniqueness
2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its biological activity make it a valuable compound in research and industry.
Properties
CAS No. |
820986-24-1 |
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Molecular Formula |
C7H6O3 |
Molecular Weight |
138.12 g/mol |
IUPAC Name |
3-methyl-2-oxopyran-4-carbaldehyde |
InChI |
InChI=1S/C7H6O3/c1-5-6(4-8)2-3-10-7(5)9/h2-4H,1H3 |
InChI Key |
NAEYUOIQSWAXOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=COC1=O)C=O |
Origin of Product |
United States |
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